8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid
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Overview
Description
8-Chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid is a heterocyclic compound with a unique structure that incorporates both thieno and chromene moietiesIts molecular formula is C12H7ClO2S2, and it has a molecular weight of 282.77 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorothiophene-3-carboxylic acid with a suitable chromene derivative in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
8-Chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
- 8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid
- Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate
Comparison: 8-Chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid is unique due to the presence of both thieno and chromene moieties, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO2S2/c13-7-1-2-9-8(4-7)11-6(5-16-9)3-10(17-11)12(14)15/h1-4H,5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXMQNPOXWONQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(S1)C=CC(=C3)Cl)SC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372326 |
Source
|
Record name | 8-Chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255395-56-3 |
Source
|
Record name | 8-Chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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